2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (BOC) protecting group, a tetrahydrothiophene ring with a dioxo functionality, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Reduction of the dioxo functionality to diols or hydroxyl groups.
Substitution: Introduction of various functional groups at the tetrahydrothiophene ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions with biological macromolecules.
Industry: The compound's unique properties make it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The BOC group plays a crucial role in protecting the amino group during synthesis and can be selectively removed under acidic conditions. The tetrahydrothiophene ring and dioxo functionality contribute to the compound's reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
2-((tert-Butoxycarbonyl)amino)propanoic acid: Lacks the tetrahydrothiophene ring and dioxo functionality.
3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid: Lacks the BOC protecting group.
Uniqueness: The presence of both the BOC protecting group and the dioxo-functionalized tetrahydrothiophene ring makes this compound unique compared to its analogs. These structural features enhance its stability and reactivity, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)6-8-4-5-20(17,18)7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOKNUCSHKQCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCS(=O)(=O)C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.